

Pyrromethene 650 fluorescence quantum yield and lifetime

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Compound of Interest		
Compound Name:	Pyrromethene 650	
Cat. No.:	B1259201	Get Quote

An In-depth Technical Guide to the Photophysical Properties of **Pyrromethene 650**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of **Pyrromethene 650** (PM650), a laser dye known for its performance in the orange-red region of the spectrum. The photophysical behavior of this dye, particularly its fluorescence quantum yield and lifetime, is highly dependent on its molecular environment. This document outlines these key parameters in various solvents, details the experimental protocols for their measurement, and illustrates the underlying photophysical processes.

Core Photophysical Data

The fluorescence quantum yield (Φ f) and lifetime (τ) of **Pyrromethene 650** are significantly influenced by the solvent's polarity and protic nature. A decrease in fluorescence intensity and lifetime is often observed in polar and protic environments.[1] The quantitative data, collated from various studies, are summarized below.



Solvent	Fluorescence Quantum Yield (Φf)	Fluorescence Lifetime (τ) [ns]
Ethanol	0.54	Data not available in provided search results
Acetone	~0.1	Data not available in provided search results
Methanol	Drastic decrease noted, but specific value not provided[1]	Drastic decrease noted, but specific value not provided[1]
Cyclohexane	Data not available in provided search results	Data not available in provided search results
Dimethylformamide (DMF)	Significant improvement noted over acetone[2]	Data not available in provided search results

Note: The photophysical properties of PM650 can be time-dependent in certain electron-donor solvents like dimethylformamide (DMF).[1] In DMF, the absorption intensity of PM650 diminishes while the fluorescence intensity increases compared to its behavior in acetone.[2][3]

Experimental Protocols

The accurate determination of fluorescence quantum yields and lifetimes requires precise and standardized experimental procedures. The most common methods are the comparative method for quantum yield and time-correlated single photon counting (TCSPC) for lifetime measurements.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φ F) represents the ratio of photons emitted through fluorescence to the photons absorbed.[4] The comparative method is a reliable technique for determining this value, which involves using a well-characterized fluorescent standard with a known quantum yield.[4]

Methodology:



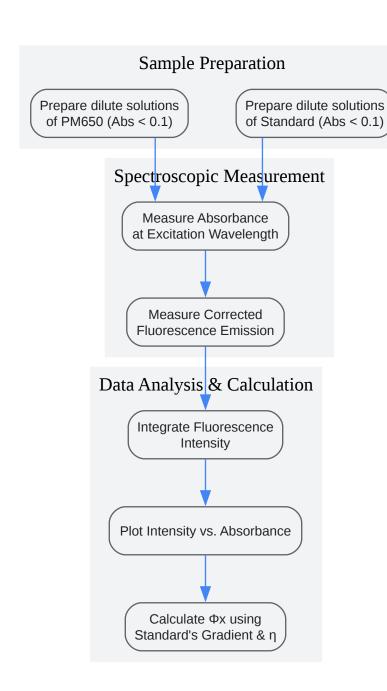
- Standard and Sample Preparation: Prepare a series of dilute solutions of both the test sample (**Pyrromethene 650**) and a chosen fluorescence standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 in a standard 10 mm path length cuvette to minimize inner filter effects.[4]
- Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions.
 Note the absorbance value at the excitation wavelength to be used for the fluorescence measurements.
- Fluorescence Measurement: Record the fully corrected fluorescence emission spectrum for each solution in a fluorescence spectrometer. The excitation wavelength must be identical for both the sample and the standard.[4]
- Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum.
- Calculation: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The gradient of these plots is proportional to the quantum yield.
 The quantum yield of the unknown sample (ΦX) can then be calculated using the following equation[4]:

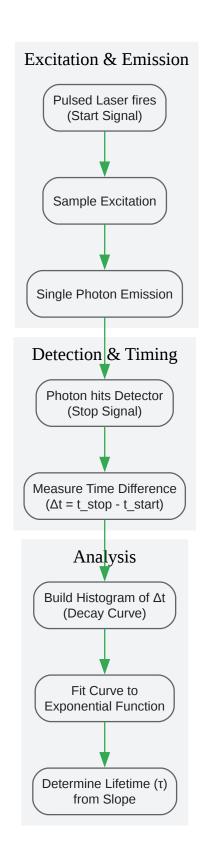
 $\Phi X = \Phi ST * (Grad X / Grad ST) * (\eta 2 X / \eta 2 ST)$

Where:

- ΦST is the quantum yield of the standard.
- GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
- ηX and ηST are the refractive indices of the respective solvents.











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